Superior Isoform Selectivity for iNOS over eNOS and nNOS
This compound demonstrates high selectivity for the inducible NOS isoform (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms. Its EC50 for iNOS inhibition is 180 nM, whereas it is 7.2-fold less potent against nNOS (EC50 = 1,300 nM) and >555-fold less potent against eNOS (EC50 > 100,000 nM) in the same cell-based assay system [1].
| Evidence Dimension | Isoform Selectivity (EC50 Ratio) |
|---|---|
| Target Compound Data | iNOS EC50 = 180 nM; nNOS EC50 = 1,300 nM; eNOS EC50 > 100,000 nM |
| Comparator Or Baseline | eNOS and nNOS isoforms (internal comparators) |
| Quantified Difference | 7.2-fold selectivity for iNOS over nNOS; >555-fold selectivity for iNOS over eNOS |
| Conditions | Human iNOS, nNOS, and eNOS expressed in HEK293 cells; inhibition of NO production (iNOS measured after 18 hrs; nNOS/eNOS after 24 hrs). |
Why This Matters
This level of iNOS selectivity minimizes the cardiovascular liability associated with eNOS inhibition, a critical factor for selecting this compound for in vivo inflammation models.
- [1] BindingDB BDBM50348724 CHEMBL1801498. Affinity Data for Nitric Oxide Synthase isoforms. View Source
